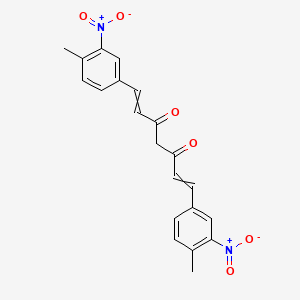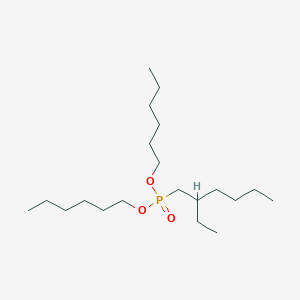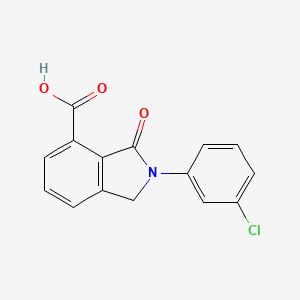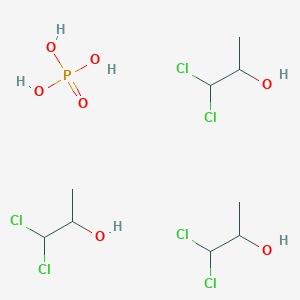![molecular formula C24H33N3O4 B12541696 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid CAS No. 672308-56-4](/img/structure/B12541696.png)
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement, including an ethoxy group, a pyridinyl diazenyl group, and a phenoxy undecanoic acid chain. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenol with undecanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as metabolism, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(pyridin-4-yldiazenyl)phenoxy]ethanol
- 11-[2-ethoxy-4-(pyridin-4-yldiazenyl)phenoxy]undecanoic acid
Uniqueness
Compared to similar compounds, 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
672308-56-4 |
|---|---|
Fórmula molecular |
C24H33N3O4 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
11-[2-ethoxy-4-(pyridin-4-yldiazenyl)phenoxy]undecanoic acid |
InChI |
InChI=1S/C24H33N3O4/c1-2-30-23-19-21(27-26-20-14-16-25-17-15-20)12-13-22(23)31-18-10-8-6-4-3-5-7-9-11-24(28)29/h12-17,19H,2-11,18H2,1H3,(H,28,29) |
Clave InChI |
GLXYKPKWQMCLIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)

![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)

![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)

